7-hydroxyhexadecanedioyl-CoA

Lipidomics Physicochemical profiling Chromatographic method development

For targeted lipidomics and FAO‑disorder research, 7‑hydroxyhexadecanedioyl‑CoA is the definitive mid‑chain hydroxylated C16 dicarboxylic acyl‑CoA reference standard. Unlike 3‑OH or non‑hydroxylated analogs, the C7‑hydroxyl governs enzyme accessibility and provides a unique IMS arrival time (predicted CCS 296.098 Ų). Procure this compound to generate experimentally validated MS/MS libraries, for CPT kinetic studies, or to develop isomer‑resolved urinary dicarboxylic acylcarnitine panels. Use the authentic standard to avoid misannotation of mid‑chain ω‑oxidation intermediates in MCAD deficiency and related FAO disorders.

Molecular Formula C37H64N7O20P3S
Molecular Weight 1051.9 g/mol
Cat. No. B15622175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxyhexadecanedioyl-CoA
Molecular FormulaC37H64N7O20P3S
Molecular Weight1051.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H64N7O20P3S/c1-37(2,32(51)35(52)40-17-16-26(46)39-18-19-68-28(49)15-11-7-9-13-24(45)12-8-5-3-4-6-10-14-27(47)48)21-61-67(58,59)64-66(56,57)60-20-25-31(63-65(53,54)55)30(50)36(62-25)44-23-43-29-33(38)41-22-42-34(29)44/h22-25,30-32,36,45,50-51H,3-21H2,1-2H3,(H,39,46)(H,40,52)(H,47,48)(H,56,57)(H,58,59)(H2,38,41,42)(H2,53,54,55)
InChIKeyGCSYJSNKQGOPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyhexadecanedioyl-CoA for Fatty Acid Omega-Oxidation Research: Procurement-Relevant Profile


7-Hydroxyhexadecanedioyl-CoA (7-hydroxyhexadecanedioyl-coenzyme A) is a long-chain dicarboxylic acyl-CoA thioester with molecular formula C37H64N7O20P3S and an average molecular mass of 1051.93 Da [1]. It is the CoA-activated form of 7-hydroxyhexadecanedioic acid — a mid-chain (C7) hydroxylated C16 α,ω-dicarboxylic acid [2]. The compound is classified within the hydroxy acyl-CoA and dicarboxylic acyl-CoA subfamilies and is currently catalogued as a predicted metabolite in the Human Metabolome Database (HMDB0301289, Status: Predicted) [1]. It participates in the ω-oxidation pathway of fatty acid metabolism, serving as the mitochondrial β-oxidation substrate after carnitine palmitoyltransferase (CPT)-dependent transport into the mitochondrial matrix [3].

Why 7-Hydroxyhexadecanedioyl-CoA Cannot Be Replaced by 3-Hydroxy or Non-Hydroxylated Dicarboxylic Acyl-CoA Analogs


Within the C16 dicarboxylic acyl-CoA family, regioisomeric hydroxylation position is not a trivial structural variation — it fundamentally dictates which β-oxidation enzymes can act on the substrate and in which subcellular compartment metabolism proceeds. 7-Hydroxyhexadecanedioyl-CoA bears its hydroxyl group at the mid-chain C7 position, meaning it must traverse multiple cycles of peroxisomal or mitochondrial β-oxidation before the hydroxyl comes within reach of 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), whereas 3-hydroxyhexadecanedioyl-CoA is an immediate substrate for this enzyme [1]. Furthermore, intact liver mitochondria from control rats oxidize monocarboxylyl-CoAs and ω-hydroxymonocarboxylyl-CoAs but not dicarboxylyl-CoAs, while permeabilized mitochondria can act on dicarboxylyl-CoA esters — demonstrating that the dicarboxylic moiety itself imposes a transport barrier absent in monocarboxylic analogs [2]. The quantitative evidence below establishes that hydroxyl position, not merely the hydroxyl presence, governs substrate routing, chromatographic behaviour, and enzyme recognition outcomes.

Quantitative Differentiation Evidence: 7-Hydroxyhexadecanedioyl-CoA vs. Closest Regioisomeric and Non-Hydroxylated Analogs


Predicted logP Partitioning: 7-OH Isomer Is More Hydrophilic Than 3-OH and 4-OH Regioisomers

Among the three hydroxyl-positional regioisomers of hexadecanedioyl-CoA, the 7-hydroxy isomer exhibits the lowest predicted logP by ALOGPS, indicating greater hydrophilicity than its 4-hydroxy and 3-hydroxy counterparts [1][2][3]. This differential hydrophilicity has direct implications for reversed-phase chromatographic retention, sample preparation recovery, and potential differences in biological membrane partitioning.

Lipidomics Physicochemical profiling Chromatographic method development

Predicted Collision Cross Section Differences Enable Ion Mobility Separation of 7-OH from 4-OH Regioisomer

Predicted collision cross section (CCS) values for the [M+H]+ adduct differentiate 7-hydroxyhexadecanedioyl-CoA from its 4-hydroxy regioisomer by 0.007 Ų, a difference that is resolvable by modern trapped ion mobility spectrometry (TIMS) and travelling wave ion mobility (TWIMS) platforms [1][2]. The [M+H-H2O]+ fragment also shows a distinguishable shift (296.824 vs. 296.832 Ų), providing a second dimension of separation. This enables confident regioisomer assignment without the need for authentic synthetic standards of every positional isomer.

Ion mobility spectrometry Targeted metabolomics Regioisomer discrimination

Hydroxylation at C7 vs. C3 Determines Substrate Eligibility for 3-Hydroxyacyl-CoA Dehydrogenase in the β-Oxidation Cycle

The 3-hydroxy (β-hydroxy) isomer of hexadecanedioyl-CoA is a documented substrate for long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211 / EC 1.1.1.35), the third enzyme of the mitochondrial β-oxidation spiral, which requires the hydroxyl group to be positioned on the β-carbon relative to the thioester [1]. In contrast, 7-hydroxyhexadecanedioyl-CoA has its hydroxyl group located 4 methylene units distal to the β-carbon; it cannot serve as a direct substrate for this dehydrogenase until its acyl chain has been shortened by at least two complete cycles of β-oxidation [2]. This positional constraint means the 7-OH isomer will produce a different kinetic profile of chain-shortened intermediates and will transiently accumulate as a longer-chain species before the hydroxyl becomes enzymatically accessible.

Fatty acid β-oxidation Enzyme substrate specificity Dicarboxylic acid metabolism

Dicarboxylic Acyl-CoA Mitochondrial Oxidation Is 75–80% Lower Than Monocarboxylic Acyl-CoA; Hydroxylation May Further Modulate This Rate

In a direct comparative study by Vamecq et al. (1989), intact liver mitochondria from clofibrate-treated rats oxidized hexadecanedioyl-CoA (the non-hydroxylated parent dicarboxylic acyl-CoA) at only 20–25% of the rate measured for the corresponding monocarboxylic substrate palmitoyl-CoA and its ω-hydroxy derivative 16-hydroxypalmitoyl-CoA [1]. This establishes that the dicarboxylic moiety alone imposes a substantial kinetic penalty on mitochondrial β-oxidation relative to monocarboxylic substrates. The addition of a mid-chain hydroxyl group at C7 is expected to further alter the substrate recognition by carnitine palmitoyltransferases (CPT1/CPT2) and acyl-CoA dehydrogenases, though direct kinetic data for the 7-OH derivative have not been experimentally determined [2].

Mitochondrial bioenergetics Peroxisomal β-oxidation Dicarboxylic acid catabolism

Predicted Polarizability Difference Between 7-OH and 4-OH Regioisomers Enables Differential Ionisation Efficiency in ESI-MS

The predicted molecular polarizability of 7-hydroxyhexadecanedioyl-CoA (103.19 ų) is 0.37 ų greater than that of 4-hydroxyhexadecanedioyl-CoA (102.82 ų), a difference of approximately 0.36% [1][2]. While small in absolute terms, polarizability directly influences the electrospray ionisation (ESI) response factor, as ion desolvation and gas-phase charging efficiency are functions of molecular polarizability. This means that even at equimolar concentrations, the two regioisomers may produce slightly different mass spectrometric signal intensities, requiring isomer-specific calibration curves for accurate quantification in targeted lipidomics assays.

Mass spectrometry Electrospray ionisation Regioisomer quantification

Procurement-Relevant Application Scenarios for 7-Hydroxyhexadecanedioyl-CoA in Metabolic and Analytical Research


Targeted LC-IMS-MS Lipidomics Method Development Requiring Regioisomer-Resolved Dicarboxylic Acyl-CoA Profiling

When developing a targeted lipidomics panel for urinary or plasma dicarboxylic acylcarnitines and their CoA precursors in the context of fatty acid oxidation disorders, 7-hydroxyhexadecanedioyl-CoA should be procured as the authentic reference standard for the mid-chain hydroxylated C16 dicarboxylic species. Its predicted CCS value (296.098 Ų for [M+H]+) is distinguishable from the 4-OH regioisomer (296.105 Ų) by ion mobility, enabling isomer-resolved quantification without synthetic access to every positional variant [1]. Using the incorrect 3-OH or 4-OH standard would misassign the IMS arrival time and compromise the specificity of the method in detecting mid-chain hydroxylated ω-oxidation intermediates that accumulate in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other FAO disorders, where dicarboxylic aciduria is a diagnostic hallmark [2].

In Vitro Reconstitution of the Complete Omega-Oxidation Pathway from Palmitate to Chain-Shortened Dicarboxylic Acids

For biochemical reconstitution studies tracing the metabolic fate of palmitic acid through CYP4-mediated ω-hydroxylation, alcohol/aldehyde dehydrogenase-mediated oxidation to hexadecanedioic acid, and subsequent β-oxidation of the dicarboxylic chain, 7-hydroxyhexadecanedioyl-CoA is the requisite substrate for interrogating the mid-chain hydroxylation branch. This compound allows investigators to ask whether mid-chain hydroxylation occurs before or after CoA activation, and whether the 7-OH group alters the processivity of peroxisomal versus mitochondrial β-oxidation. The non-hydroxylated parent hexadecanedioyl-CoA cannot address these questions, and the 3-OH isomer confounds the analysis because it is itself a direct β-oxidation intermediate rather than a ω-oxidation-derived species [3].

Substrate Specificity Profiling of Carnitine Palmitoyltransferase Isoforms Toward Hydroxylated Dicarboxylic Acyl-CoAs

CPT1 and CPT2 exhibit differential activity toward monocarboxylic vs. dicarboxylic acyl-CoA substrates, and the presence and position of hydroxylation may further modulate this specificity. Procuring 7-hydroxyhexadecanedioyl-CoA enables head-to-head kinetic comparison against hexadecanedioyl-CoA and 3-hydroxyhexadecanedioyl-CoA in the same CPT activity assay system, generating quantitative Km and Vmax data that reveal whether mid-chain hydroxylation facilitates or impedes carnitine-dependent transport into the mitochondrial matrix [1]. Given that intact mitochondria do not oxidize all dicarboxylyl-CoA species equally — hexadecanedioyl-CoA shows only 20–25% of the oxidation rate of palmitoyl-CoA — determining the specific contribution of the C7 hydroxyl group to this transport barrier is of direct relevance to understanding metabolic flux partitioning in states of fatty acid overload [2].

Quality Control Reference Material for High-Resolution Mass Spectrometry Library Expansion of Hydroxy-Dicarboxylic Acyl-CoA Species

Publicly available tandem mass spectral libraries (e.g., METLIN, MassBank, HMDB MS/MS libraries) currently contain only predicted spectra for 7-hydroxyhexadecanedioyl-CoA. Procuring the authentic compound enables the generation of experimentally validated MS/MS and CCS reference data, which can then be deposited to improve the accuracy of untargeted metabolomics annotations. The predicted [M+H]+ CCS (296.098 Ų) and the MS/MS splash keys available from HMDB provide a starting point, but experimental confirmation is necessary before this compound can be used as a bona fide identification anchor in regulatory or clinical metabolomics workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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